1,3-Dioxolane, 2-hexyl-2-(1-methylethyl)-
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Overview
Description
1,3-Dioxolane, 2-hexyl-2-(1-methylethyl)- is an organic compound that belongs to the class of dioxolanes. These compounds are characterized by a five-membered ring containing two oxygen atoms. The specific structure of 1,3-Dioxolane, 2-hexyl-2-(1-methylethyl)- includes a hexyl group and an isopropyl group attached to the dioxolane ring. This compound is known for its stability and versatility in various chemical reactions.
Preparation Methods
1,3-Dioxolane, 2-hexyl-2-(1-methylethyl)- can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants in toluene with a catalyst such as toluenesulfonic acid, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,3-Dioxolane, 2-hexyl-2-(1-methylethyl)- undergoes various chemical reactions, including:
Reduction: Reduction can be achieved using reagents like lithium aluminium hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Deprotection: The dioxolane ring can be cleaved under acidic conditions to yield the corresponding carbonyl compound.
Common reagents and conditions used in these reactions include acids, bases, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3-Dioxolane, 2-hexyl-2-(1-methylethyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Dioxolane, 2-hexyl-2-(1-methylethyl)- involves its ability to form stable cyclic structures with carbonyl compounds. This stability allows it to act as a protecting group, preventing unwanted reactions during chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparison with Similar Compounds
1,3-Dioxolane, 2-hexyl-2-(1-methylethyl)- can be compared with other similar compounds such as:
1,3-Dioxane: A six-membered ring analog with similar stability but different reactivity due to the ring size.
1,2-Dioxolane: An isomer with adjacent oxygen atoms, which behaves differently in chemical reactions.
2-Hexyl-2-methyl-1,3-dioxolane: A similar compound with a methyl group instead of an isopropyl group, affecting its physical and chemical properties.
The uniqueness of 1,3-Dioxolane, 2-hexyl-2-(1-methylethyl)- lies in its specific substituents, which confer distinct reactivity and stability compared to its analogs.
Properties
CAS No. |
61652-11-7 |
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Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
2-hexyl-2-propan-2-yl-1,3-dioxolane |
InChI |
InChI=1S/C12H24O2/c1-4-5-6-7-8-12(11(2)3)13-9-10-14-12/h11H,4-10H2,1-3H3 |
InChI Key |
DSYKCZKJENYAKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(OCCO1)C(C)C |
Origin of Product |
United States |
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